4-(2-Methylpropyl)azetidin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

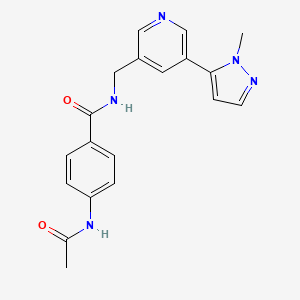

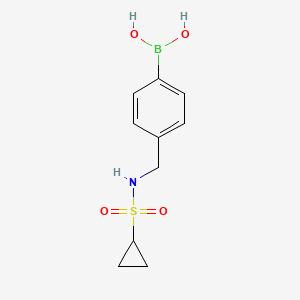

“4-(2-Methylpropyl)azetidin-2-one” is a chemical compound that is part of the azetidin-2-one family . Azetidin-2-ones, also known as β-lactams, have been found to exhibit diversified biological and pharmacological activity in addition to their therapeutic properties .

Molecular Structure Analysis

Azetidin-2-ones are characterized by a four-membered ring, which is less strained than the three-membered aziridine system . In spirocyclic β-lactams, the spiro carbon may be at positions C3 and/or C4 .Chemical Reactions Analysis

Azetidin-2-ones have been found to exhibit a variety of activities . They have been used as versatile building blocks for the synthesis of amino acids, alkaloids, and toxoids with potential biological properties .科学的研究の応用

Antibacterial and Antifungal Agents

4-(2-Methylpropyl)azetidin-2-one: derivatives have demonstrated antibacterial and antifungal activities. Researchers have investigated their effectiveness against Gram-positive bacteria (such as Staphylococcus aureus) and Gram-negative bacteria (including Escherichia coli and Pseudomonas aeruginosa). These compounds exhibit promising potencies, comparable to standard antibiotics like amoxicillin, gentamycin, and streptomycin .

β-Lactam Synthesis

The azetidin-2-one ring, a four-membered cyclic amine, has played a crucial role in the development of life-saving antibiotics such as penicillin and cephalosporins. Moreover, β-lactams , including spiro-azetidin-2-one derivatives, serve as versatile building blocks for synthesizing amino acids, alkaloids, and other biologically active molecules .

Medicinal Chemistry

Spiro-heterocycles, including 4-(2-Methylpropyl)azetidin-2-one , have attracted attention in medicinal chemistry due to their unique biological activity. Their rigid structure minimizes conformational entropy penalties during interactions with molecular targets. Researchers explore these compounds for potential therapeutic applications .

Synthesis of New Chemical Entities

The inherent flexibility of the β-lactam ring allows for the creation of novel chemical entities. Researchers have harnessed this property to develop compounds with diverse activities, expanding beyond traditional antibiotics. These new entities hold promise in various fields, including drug discovery .

Steroidal Spiro β-Lactams

Recent synthetic strategies have led to the synthesis of steroidal spiro β-lactams from dienamides. These compounds exhibit interesting properties and may find applications in pharmacology and drug development .

Other Potential Applications

While the above areas highlight key applications, ongoing research continues to uncover additional uses for 4-(2-Methylpropyl)azetidin-2-one . These may include its role as a scaffold for designing novel drugs, exploring its interactions with specific receptors, and investigating its potential in targeted therapies .

作用機序

将来の方向性

特性

IUPAC Name |

4-(2-methylpropyl)azetidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-5(2)3-6-4-7(9)8-6/h5-6H,3-4H2,1-2H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKZNKDUMWADENF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CC(=O)N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[[4-(2,4-Difluorophenyl)-1,3-thiazol-2-yl]amino]phenol](/img/structure/B2650085.png)

![N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide](/img/structure/B2650086.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)isobutyramide](/img/structure/B2650087.png)

![2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2650089.png)

![5-[(1E)-1-(hydroxyimino)ethyl]-N-phenyl-1,3-thiazol-2-amine](/img/structure/B2650091.png)

![2-chloro-4-[(4-methylpiperazine-1-carbonyl)amino]benzenesulfonyl Chloride](/img/structure/B2650094.png)

![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2650105.png)